molecular formula C12H27NO B14610308 2-(Decan-2-ylamino)ethanol CAS No. 58185-28-7

2-(Decan-2-ylamino)ethanol

Cat. No.: B14610308
CAS No.: 58185-28-7
M. Wt: 201.35 g/mol
InChI Key: SFGIGHHJJKSNMF-UHFFFAOYSA-N
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Description

2-(Decan-2-ylamino)ethanol is an organic compound with the molecular formula C12H27NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decan-2-ylamino)ethanol typically involves the reaction of 2-decanone with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-Decanone} + \text{2-Aminoethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Decan-2-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-(Decan-2-ylamino)ethanol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Decan-2-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Decanol: An alcohol with a similar carbon chain but lacking the amino group.

    2-Aminoethanol: A simpler compound with an amino and hydroxyl group but a shorter carbon chain.

Uniqueness

2-(Decan-2-ylamino)ethanol is unique due to the presence of both a long aliphatic chain and an amino group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

58185-28-7

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-(decan-2-ylamino)ethanol

InChI

InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-12(2)13-10-11-14/h12-14H,3-11H2,1-2H3

InChI Key

SFGIGHHJJKSNMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)NCCO

Origin of Product

United States

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